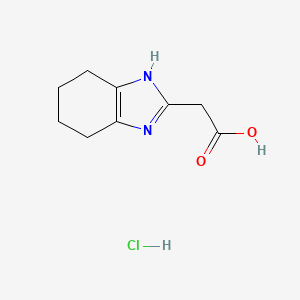

2-(4,5,6,7-Tetrahydro-1h-1,3-benzodiazol-2-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with various carboxylic acids or their derivatives.

Hydrochloride Formation: The resulting benzodiazole compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled conditions to optimize the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The acetic acid group enables nucleophilic substitution under basic conditions. For example:

-

Esterification : Reacting with alcohols (e.g., methanol) in acidic conditions forms esters.

-

Amidation : Reaction with amines (e.g., ammonia) produces amide derivatives.

Example Reaction:

Compound+R-OHH+R-O-CO-CH2−(benzodiazole)+H2O

Cyclization and Ring-Opening

The tetrahydrobenzodiazole ring participates in cyclization or ring-opening under specific conditions:

-

Acid-Catalyzed Cyclization : Refluxing in HCl may form fused heterocyclic systems, as seen in analogous benzodiazepine syntheses .

-

Ring-Opening with Nucleophiles : Reaction with strong nucleophiles (e.g., hydrazine) can cleave the diazole ring.

Oxidation

-

Carboxylic Acid Formation : The acetic acid side chain can oxidize further to form dicarboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

-

Ring Aromatization : The tetrahydro ring may dehydrogenate to a fully aromatic benzodiazole using agents like DDQ .

Reduction

-

Amine Formation : Catalytic hydrogenation (H₂/Pd) reduces the diazole ring’s imine groups to amines.

Condensation Reactions

The compound reacts with carbonyl-containing reagents:

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives.

-

Heterocyclic Synthesis : Reaction with α,β-unsaturated ketones yields fused triazepine systems, as demonstrated in Scheme 10 of .

Role of Hydrochloride Salt

The hydrochloride form enhances solubility in polar solvents and stabilizes intermediates during reactions. For instance:

-

Acid-Mediated Cyclizations : HCl facilitates protonation of nitrogen atoms, promoting electrophilic attack in ring-forming steps .

-

Salt Metathesis : Exchange with other acids (e.g., H₂SO₄) alters counterions, modifying crystallinity or bioavailability.

Key Reaction Pathways Table

Research Findings

-

Synthetic Utility : The compound serves as a precursor for bioactive heterocycles, including triazepines and benzodiazepines, via multi-step reactions involving condensation and cyclization .

-

Stability : The hydrochloride salt enhances stability during storage but may require neutralization for certain reactions (e.g., esterifications).

-

Bioconjugation : The acetic acid group enables coupling with biomolecules (e.g., peptides) for pharmaceutical applications.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds that may have significant applications in various sectors.

Synthetic Routes :

- Formation of Benzodiazole Ring : The synthesis typically begins with the cyclization of appropriate precursors.

- Methylation : This involves methylating the benzodiazole ring using agents like methyl iodide.

- Acetic Acid Moiety Introduction : The final step incorporates the acetic acid component through reactions with chloroacetic acid under basic conditions.

Biology

The compound is studied for its potential pharmacological properties. Its benzodiazole core is a common motif in many bioactive molecules, making it a candidate for drug development.

Biological Activities :

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens.

- Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic effects. The benzodiazole ring system is known for its presence in numerous drugs with anti-inflammatory and anticancer properties.

Case Study Example :

A study highlighted the compound's effectiveness in modulating serotonin receptors which could lead to advancements in treating mood disorders .

Industry

The compound has industrial applications due to its chemical stability and reactivity. It can be utilized in the synthesis of materials such as polymers and resins with specific properties.

Mécanisme D'action

The mechanism by which 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparaison Avec Des Composés Similaires

2-(2-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile

Uniqueness: 2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is unique due to its specific structure and potential applications. It differs from similar compounds in its chemical properties and biological activities.

Activité Biologique

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of benzimidazole and is characterized by its unique molecular structure, which contributes to its diverse biological effects.

- Chemical Formula : C9H12N2O2

- Molecular Weight : 180.21 g/mol

- IUPAC Name : 2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid

- CAS Number : 1092286-74-2

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Hazard Statements | H315-H319-H335 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to affect multiple biochemical pathways:

- Receptor Binding : Similar to other indole derivatives, this compound may bind with high affinity to various receptors, influencing cellular processes.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially modulating their activity and stability.

- Cell Signaling Pathways : The compound has been noted to influence critical signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have highlighted its potential antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting a role in combating infections.

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro and in vivo. Specific studies reported significant reductions in tumor growth in animal models when treated with this compound.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its potential benefits in neurological disorders by modulating neuroinflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy compared to standard antibiotics .

- Anticancer Research : In a recent investigation involving human cancer cell lines, the compound was found to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. The IC50 values were recorded at low concentrations, indicating potent anticancer activity .

- Neuroprotection Study : A study focused on neurodegenerative diseases demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFJTMPYZPDKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.